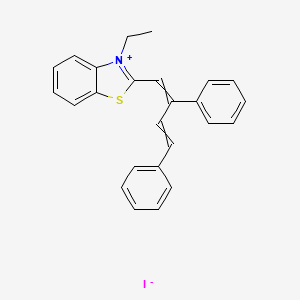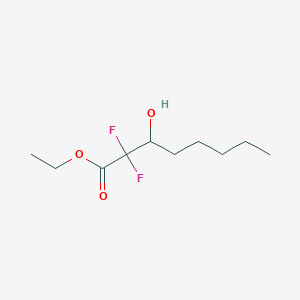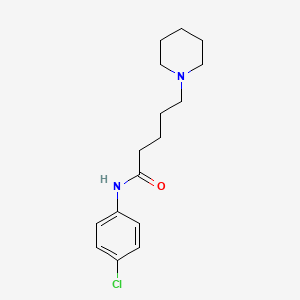![molecular formula C36H51NO3 B14346386 2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol) CAS No. 91432-08-5](/img/structure/B14346386.png)
2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol) is a phenolic antioxidant commonly used to enhance the oxidation stability in various industrial applications. This compound is known for its effectiveness in preventing the degradation of materials by inhibiting oxidative processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol) typically involves the reaction of 6-tert-butyl-4-methylphenol with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting 6-tert-butyl-4-methylphenol with formaldehyde: This step forms an intermediate compound.
Introducing ammonia: This leads to the formation of the final product through a series of condensation reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.
化学反応の分析
Types of Reactions
2,2’,2’'-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The phenolic groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
2,2’,2’'-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymers and resins to prevent oxidative degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in pharmaceuticals as an antioxidant to enhance the stability of active ingredients.
Industry: Widely used in the rubber and plastic industries to improve the durability and lifespan of products by preventing oxidative damage.
作用機序
The antioxidant activity of 2,2’,2’'-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative chain reactions. The phenolic groups in the compound play a crucial role in this process by stabilizing the resulting phenoxyl radicals through resonance.
類似化合物との比較
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,6-Di-tert-butyl-4-methylphenol
Comparison
Compared to similar compounds, 2,2’,2’'-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol) exhibits superior antioxidant properties due to the presence of multiple phenolic groups, which enhance its ability to neutralize free radicals. Additionally, its unique structure allows for better incorporation into various materials, providing enhanced stability and protection against oxidative degradation.
特性
CAS番号 |
91432-08-5 |
|---|---|
分子式 |
C36H51NO3 |
分子量 |
545.8 g/mol |
IUPAC名 |
2-[[bis[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]amino]methyl]-6-tert-butyl-4-methylphenol |
InChI |
InChI=1S/C36H51NO3/c1-22-13-25(31(38)28(16-22)34(4,5)6)19-37(20-26-14-23(2)17-29(32(26)39)35(7,8)9)21-27-15-24(3)18-30(33(27)40)36(10,11)12/h13-18,38-40H,19-21H2,1-12H3 |
InChIキー |
VRGULZSPDWLHBU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CN(CC2=C(C(=CC(=C2)C)C(C)(C)C)O)CC3=C(C(=CC(=C3)C)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)





![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)




![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)

